molecular formula C21H21NO4S B2733424 2-(4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one CAS No. 1396767-55-7

2-(4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2733424
CAS No.: 1396767-55-7
M. Wt: 383.46
InChI Key: IXNZUZAZORNVIG-UHFFFAOYSA-N
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Description

2-(4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one is a complex organic compound that combines several functional groups, including a furan ring, a piperidine ring, and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one typically involves multiple steps:

    Formation of the furan-2-ylmethylthio intermediate: This step involves the reaction of furan-2-carbaldehyde with a thiol compound under acidic conditions to form the furan-2-ylmethylthio intermediate.

    Piperidine ring formation: The intermediate is then reacted with piperidine in the presence of a base such as sodium hydride to form the piperidine-1-carbonyl derivative.

    Chromenone ring formation: Finally, the piperidine-1-carbonyl derivative is cyclized with a suitable reagent, such as a Lewis acid, to form the chromenone ring, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form alcohol derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the carbonyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the piperidine ring.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the chromenone ring.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural complexity and the presence of bioactive moieties. It could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In material science, the compound could be used in the development of new materials with specific electronic or optical properties due to the presence of the chromenone ring, which is known for its fluorescence properties.

Mechanism of Action

The mechanism of action of 2-(4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. The furan and chromenone rings could interact with biological targets through π-π stacking or hydrogen bonding, while the piperidine ring could enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one: can be compared with other chromenone derivatives, such as 4H-chromen-4-one itself, and other furan-containing compounds like furan-2-carbaldehyde.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of the furan ring provides aromatic stability and potential for further functionalization, while the piperidine ring offers flexibility and solubility. The chromenone ring adds to the compound’s potential for electronic and optical applications.

Properties

IUPAC Name

2-[4-(furan-2-ylmethylsulfanylmethyl)piperidine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c23-18-12-20(26-19-6-2-1-5-17(18)19)21(24)22-9-7-15(8-10-22)13-27-14-16-4-3-11-25-16/h1-6,11-12,15H,7-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNZUZAZORNVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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